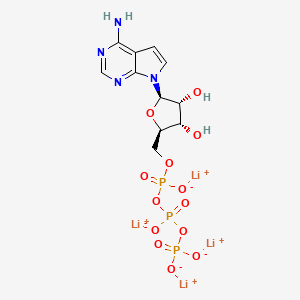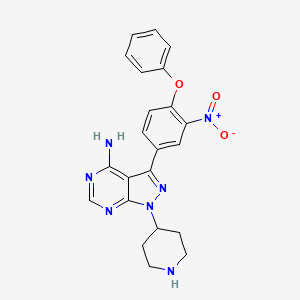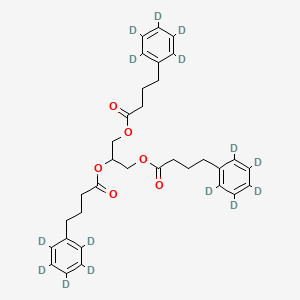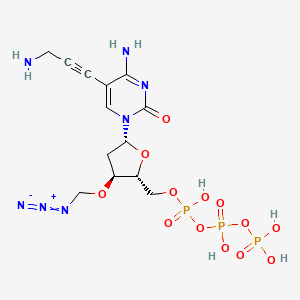
5-Propargylamino-3'-azidomethyl-dCTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propargylamino-3’-azidomethyl-dCTP is a modified nucleotide used primarily in DNA synthesis and sequencing. This compound is a nucleoside molecule that plays a crucial role in next-generation sequencing (NGS) technologies, which are essential for various genomic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-3’-azidomethyl-dCTP involves multiple steps, including the incorporation of an azide group and a propargylamino group. The azide group allows the compound to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). The propargylamino group is introduced to facilitate the incorporation of the compound into DNA strands during sequencing .
Industrial Production Methods
Industrial production of 5-Propargylamino-3’-azidomethyl-dCTP typically involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are critical for its application in scientific research and commercial DNA sequencing .
化学反応の分析
Types of Reactions
5-Propargylamino-3’-azidomethyl-dCTP undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are stable and can be used for further biochemical applications .
科学的研究の応用
5-Propargylamino-3’-azidomethyl-dCTP has a wide range of applications in scientific research:
DNA Synthesis and Sequencing: It is used as a building block for preparing fluorescent conjugates in next-generation sequencing (NGS). .
Click Chemistry: The azide group enables the compound to participate in click chemistry reactions, which are useful for labeling and tracking biomolecules.
Biological Research: It is used in studies involving DNA replication and repair, as well as in the development of new diagnostic tools
作用機序
The mechanism of action of 5-Propargylamino-3’-azidomethyl-dCTP involves its incorporation into DNA strands during synthesis. The azide group is chemically blocked by substituting the 3’-OH group with a 3’-o-azidomethyl group, preventing the polymerase from incorporating more than one nucleotide per cycle. Upon incorporation, a fluorescence signal is measured, and the chemical blockade is removed to allow for the next cycle of nucleotide addition .
類似化合物との比較
Similar Compounds
5-Propargylamino-3’-azidomethyl-dUTP: Similar in structure and function, used in DNA synthesis and sequencing.
5-Propargylamino-dCTP: Lacks the azide group but is used for similar applications in DNA labeling and synthesis.
Uniqueness
5-Propargylamino-3’-azidomethyl-dCTP is unique due to its dual functional groups (azide and propargylamino), which allow it to participate in both DNA synthesis and click chemistry reactions. This dual functionality makes it highly versatile for various biochemical and genomic applications .
特性
分子式 |
C13H20N7O13P3 |
|---|---|
分子量 |
575.26 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |
InChIキー |
SHCGONLEPWBTFI-HBNTYKKESA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
正規SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
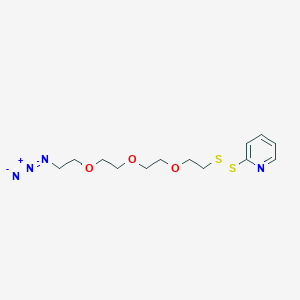
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
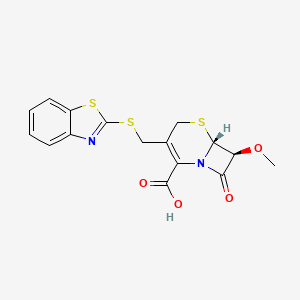
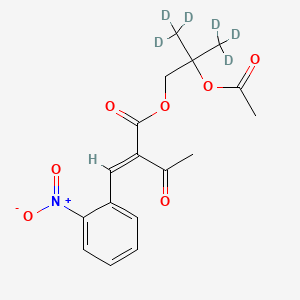
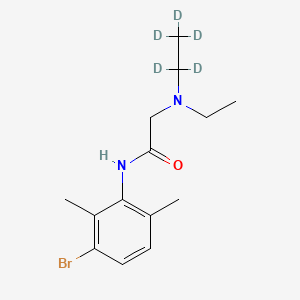
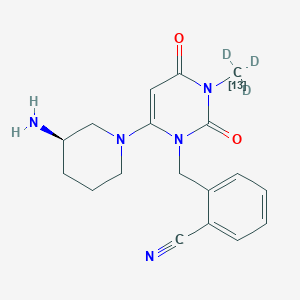
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
